molecular formula C16H15NO2 B182198 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 129075-51-0

5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B182198
CAS No.: 129075-51-0
M. Wt: 253.29 g/mol
InChI Key: NFAUYWCTFTVKIG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an aldehyde with an amine in the presence of a catalyst under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and other industrial applications where bioactive compounds are required.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of pathogen growth . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
  • 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
  • 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific phenylmethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

129075-51-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18)

InChI Key

NFAUYWCTFTVKIG-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3

Synonyms

5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2.4 g (14.7 mmol) of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone and 2.5 g of cesium carbonate in 30 ml of ethanol was added 2.5 g (15.0 mmol) of benzyl bromide. The mixture was stirred for 18 hours at room temperature. Then an additional 2.5 g of cesium carbonate and 2.5 g of benzyl bromide was added and the mixture was heated under reflux conditions for four hours. The reaction was partitioned between water and ether, the ether layer was filtered (to remove solid), dried (MgSO4), and concentrated. The residue was dissolved in hexane, filtered, concentrated, and the residue was crystallized from ethanol to give 3.01 g (81%) of the desired product; mp 171°-173°.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
81%

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